N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The compound appears to be a pyridine derivative, which is a type of aromatic heterocyclic compound. The presence of nitro and carboxamide functional groups suggest that it might have interesting chemical properties and reactivity.Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a multi-step process involving the reaction of a suitable precursor with a nitrobenzyl derivative.Chemical Reactions Analysis
The presence of the nitro group suggests that this compound could undergo reduction reactions to form an amine. The carboxamide group could participate in hydrolysis reactions under certain conditions.Physical And Chemical Properties Analysis
Again, without specific data, we can only make educated guesses about the properties of this compound. It’s likely to be a solid at room temperature, and due to the presence of polar functional groups, it’s likely to be soluble in polar solvents.Scientific Research Applications
Synthesis and Chemical Properties
Researchers have synthesized a variety of compounds with structural similarities to N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, focusing on their chemical properties and potential applications. For instance, the synthesis of novel aromatic polyamides with polyalicyclic cardo groups has been reported, showcasing the methodology for creating compounds with specific structural features and evaluating their solubility and thermal properties (Hsiao et al., 1999).
Pharmacological Potential
Several studies have explored the pharmacological potential of compounds structurally related to N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. For example, research into dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors highlights the ongoing efforts to find new treatments for HIV (Pace et al., 2007).
Material Science Applications
The synthesis and characterization of compounds with similar structures have also been explored for material science applications. One study detailed the creation of highly stable anodic electrochromic aromatic polyamides containing specific moieties, examining their electrochemical and electrochromic properties (Liou & Chang, 2008). This research underscores the potential of such compounds in developing new materials with specialized functions.
Antimicrobial and Antitumor Activities
Research has also delved into the antimicrobial and antitumor activities of compounds related to N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. For example, studies on the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines demonstrate the exploration of these compounds for potential therapeutic uses (Abdel-rahman et al., 2002).
Safety And Hazards
As with any chemical compound, handling should be done with appropriate safety precautions. The nitro group can be potentially explosive under certain conditions, and the compound should be handled with care.
Future Directions
Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its biological activity and potential uses in medicine or industry.
Please note that these are general observations based on the structure of the compound and may not be entirely accurate. For a comprehensive analysis, more specific information or experimental data would be needed. It’s always recommended to consult with a chemistry professional or refer to scientific literature for accurate information.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14-8-15(2)10-18(9-14)22-21(26)17-6-7-20(25)23(13-17)12-16-4-3-5-19(11-16)24(27)28/h3-11,13H,12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYBMVUQWKHRER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide |
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